methanone CAS No. 204450-51-1](/img/structure/B14264271.png)
[(2R,3S)-3-(Naphthalen-1-yl)oxiran-2-yl](phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3S)-3-(Naphthalen-1-yl)oxiran-2-ylmethanone is a complex organic compound that features a naphthalene ring, an oxirane (epoxide) ring, and a phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-3-(Naphthalen-1-yl)oxiran-2-ylmethanone typically involves the reaction of naphthalene derivatives with epoxide precursors under controlled conditions. One common method involves the use of a Grignard reagent to introduce the phenyl group, followed by an epoxidation reaction to form the oxirane ring. The reaction conditions often require a catalyst, such as a transition metal complex, and may be carried out under inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. Purification steps, such as recrystallization or chromatography, are employed to isolate the desired product.
化学反応の分析
Types of Reactions
(2R,3S)-3-(Naphthalen-1-yl)oxiran-2-ylmethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can react with the oxirane ring under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene-1,2-dione derivatives, while reduction can produce diols.
科学的研究の応用
(2R,3S)-3-(Naphthalen-1-yl)oxiran-2-ylmethanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme-catalyzed reactions involving epoxides.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism by which (2R,3S)-3-(Naphthalen-1-yl)oxiran-2-ylmethanone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in proteins, leading to changes in their activity. This reactivity is exploited in various applications, including drug development and biochemical research.
類似化合物との比較
(2R,3S)-3-(Naphthalen-1-yl)oxiran-2-ylmethanone can be compared with other epoxide-containing compounds, such as:
Styrene oxide: Similar in structure but lacks the naphthalene ring.
Epichlorohydrin: Contains an epoxide ring but has different substituents.
Naphthalene-1,2-epoxide: Similar naphthalene structure but lacks the phenyl group.
特性
CAS番号 |
204450-51-1 |
|---|---|
分子式 |
C19H14O2 |
分子量 |
274.3 g/mol |
IUPAC名 |
[(2R,3S)-3-naphthalen-1-yloxiran-2-yl]-phenylmethanone |
InChI |
InChI=1S/C19H14O2/c20-17(14-8-2-1-3-9-14)19-18(21-19)16-12-6-10-13-7-4-5-11-15(13)16/h1-12,18-19H/t18-,19-/m0/s1 |
InChIキー |
JCEIOPSDKPXYSH-OALUTQOASA-N |
異性体SMILES |
C1=CC=C(C=C1)C(=O)[C@H]2[C@@H](O2)C3=CC=CC4=CC=CC=C43 |
正規SMILES |
C1=CC=C(C=C1)C(=O)C2C(O2)C3=CC=CC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


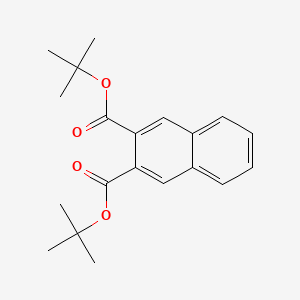

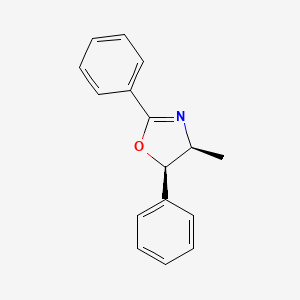
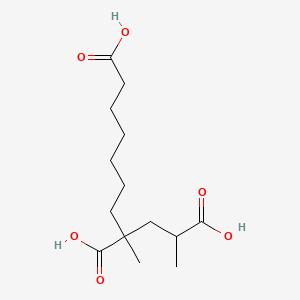
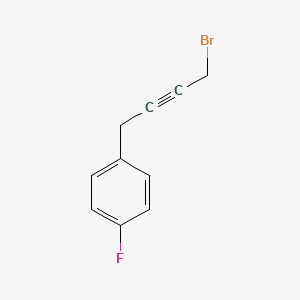

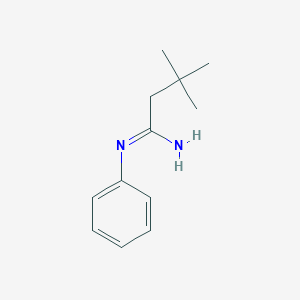

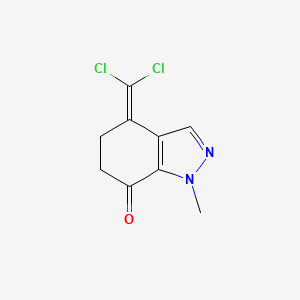
![(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]pentanedioic acid](/img/structure/B14264269.png)

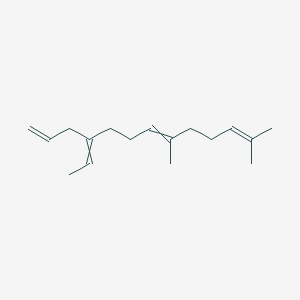
silane](/img/structure/B14264288.png)

